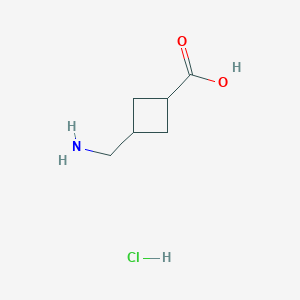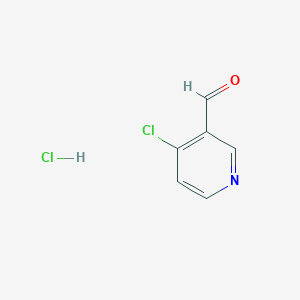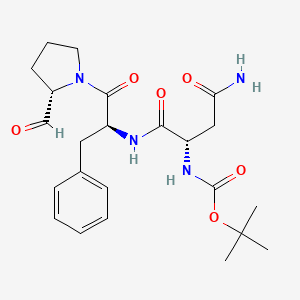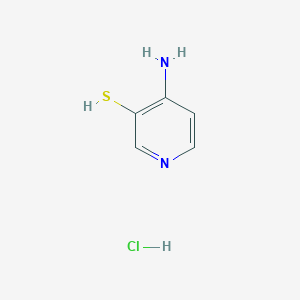![molecular formula C8H8N2O B1447824 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1427503-36-3](/img/structure/B1447824.png)
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
説明
“2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against fibroblast growth factor receptors (FGFRs) .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one”, has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is characterized by a pyrrolopyridine core with a methyl group attached . The average mass of the molecule is 132.163 Da, and the monoisotopic mass is 132.068741 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” are not detailed in the retrieved sources, pyrrolopyridine derivatives have been synthesized through various strategies .科学的研究の応用
Synthesis and Biological Evaluation
Researchers have explored the synthesis of novel derivatives of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, which show promise as c-Met inhibitors. These compounds, including 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, have demonstrated strong inhibition of the c-Met kinase, indicating potential applications in cancer treatment (Liu et al., 2016).
Efficient Synthesis Methods
Efficient synthesis methods for derivatives of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been developed, highlighting their applicability in the creation of various N6-substituted analogues. These methods are crucial for the synthesis of diverse compounds for potential pharmacological uses (Nechayev et al., 2013).
Novel Synthetic Approaches
Innovative synthetic approaches to pyrrolylpyridines from alkynes and isothiocyanates have been investigated. These methods contribute to the synthesis of compounds with a combination of pyrrole and pyridine rings, which could enhance their intrinsic properties and lead to new applications (Nedolya et al., 2015).
Reactivity with Metal Salts
Research has also focused on the reactivity of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivatives with iron(III) and copper(II) salts. This study provides insights into the potential applications of these compounds in coordination chemistry and materials science (Collins et al., 2007).
Versatile Building Blocks
These compounds have been recognized as versatile building blocks for the synthesis of various heterocyclic structures. Their ability to form a range of derivatives opens up possibilities for creating new molecules with diverse biological activities (Figueroa‐Pérez et al., 2006).
Development of Heterocyclic Building Blocks
The synthesis of new reactive heterocyclic building blocks, such as 2H-Azirine-2-carbonyl azides, provides a basis for the development of benzo- and hetero-fused pyrrolopyridinones. These compounds have potential applications in medicinal chemistry and drug discovery (Funt et al., 2020).
特性
IUPAC Name |
2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEACWYFDQQSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



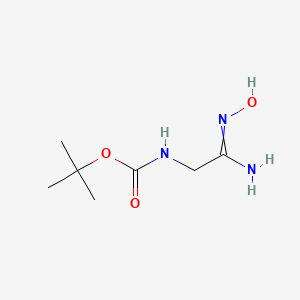


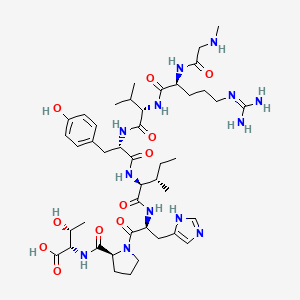
![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
